molecular formula C18H20O B14290470 3-Hexanone, 1,6-diphenyl- CAS No. 116628-22-9

3-Hexanone, 1,6-diphenyl-

Cat. No.: B14290470
CAS No.: 116628-22-9
M. Wt: 252.3 g/mol
InChI Key: LRFVOCFZFSGKFT-UHFFFAOYSA-N
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Description

3-Hexanone, 1,6-diphenyl- is an organic compound with the molecular formula C18H18O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two phenyl groups at the 1 and 6 positions of a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hexanone, 1,6-diphenyl- can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with a suitable precursor, such as propionitrile, to form the desired ketone . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

Industrial production of 3-Hexanone, 1,6-diphenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hexanone, 1,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones with additional functional groups.

    Reduction: Alcohols corresponding to the original ketone.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-Hexanone, 1,6-diphenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ketone reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hexanone, 1,6-diphenyl- involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar structure with two phenyl groups attached to a carbonyl group.

    Acetophenone: Contains a phenyl group attached to a carbonyl group.

    Benzaldehyde: An aldehyde with a phenyl group.

Uniqueness

3-Hexanone, 1,6-diphenyl- is unique due to the presence of two phenyl groups at the 1 and 6 positions of a hexane chain, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

116628-22-9

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1,6-diphenylhexan-3-one

InChI

InChI=1S/C18H20O/c19-18(15-14-17-10-5-2-6-11-17)13-7-12-16-8-3-1-4-9-16/h1-6,8-11H,7,12-15H2

InChI Key

LRFVOCFZFSGKFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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